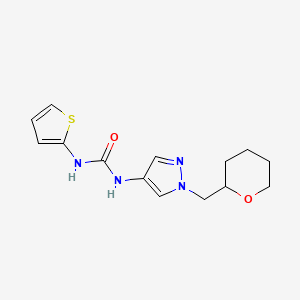

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea

Description

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of functional groups, including a tetrahydro-2H-pyran ring, a pyrazole ring, and a thiophene ring

Properties

IUPAC Name |

1-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S/c19-14(17-13-5-3-7-21-13)16-11-8-15-18(9-11)10-12-4-1-2-6-20-12/h3,5,7-9,12H,1-2,4,6,10H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWFMINOZAYQRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

Attachment of the tetrahydro-2H-pyran-2-yl)methyl group: This step involves the alkylation of the pyrazole ring with a tetrahydro-2H-pyran-2-yl)methyl halide in the presence of a base such as potassium carbonate.

Formation of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a suitable aryl halide.

Formation of the urea linkage: The final step involves the reaction of the pyrazole-thiophene intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under suitable conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation products: Sulfoxides, sulfones.

Reduction products: Amines.

Substitution products: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Materials Science: The compound’s unique combination of functional groups makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in the preparation of various heterocyclic compounds.

Mechanism of Action

The exact mechanism of action of 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable target for further research and development.

Biological Activity

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a tetrahydropyran moiety and a thiophene group , contributing to its potential bioactivity. The molecular formula is , with a molecular weight of approximately 244.3 g/mol.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π–π stacking interactions, while the tetrahydropyran moiety may enhance solubility and bioavailability. These interactions can modulate various biological pathways, leading to therapeutic effects.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit a range of biological activities, including:

1. Antitumor Activity

A study on pyrazole derivatives demonstrated that certain compounds inhibited the ALK5 receptor, which is implicated in cancer progression. For instance, derivative 8h showed an IC50 value of 25 nM against ALK5 autophosphorylation and effectively inhibited tumor growth in xenograft models with minimal toxicity .

2. Anti-inflammatory Effects

Compounds similar to this urea derivative have been evaluated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines through modulation of signaling pathways is a common mechanism observed in related structures.

3. Antimicrobial Properties

Some derivatives containing the thiophene moiety have shown antimicrobial activity against various pathogens, suggesting potential applications in infectious disease treatment.

Case Study 1: Antitumor Efficacy

In a recent study, a series of tetrahydropyran-pyrazole derivatives were synthesized and tested for their ability to inhibit ALK5. Among these, compound 8h was highlighted for its potent antitumor efficacy in preclinical models, demonstrating significant tumor growth inhibition without notable side effects .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, where specific compounds were shown to downregulate NF-kB signaling pathways, leading to reduced levels of inflammatory markers in vitro .

Data Tables

| Activity Type | Compound | IC50 (nM) | Model | Notes |

|---|---|---|---|---|

| Antitumor | Compound 8h | 25 | NIH3T3 cell line | Inhibits ALK5 autophosphorylation |

| Anti-inflammatory | Various | Varies | In vitro cell cultures | Downregulates NF-kB signaling |

| Antimicrobial | Thiophene derivatives | Varies | Various pathogens | Effective against Gram-positive bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.